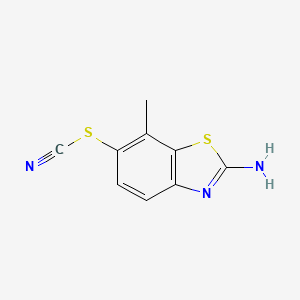
2-Amino-7-methyl-1,3-benzothiazol-6-yl thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-7-methyl-1,3-benzothiazol-6-yl thiocyanate is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methyl-1,3-benzothiazol-6-yl thiocyanate can be achieved through several synthetic pathways. One common method involves the reaction of 2-amino-7-methyl-1,3-benzothiazole with thiocyanic acid. The reaction typically takes place in an organic solvent such as ethanol, under reflux conditions . Another approach involves the use of ammonium thiocyanate as a thiocyanating agent in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-Amino-7-methyl-1,3-benzothiazol-6-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiocyanate group to an amine or other functional groups.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium halides or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
科学研究应用
2-Amino-7-methyl-1,3-benzothiazol-6-yl thiocyanate has several scientific research applications:
作用机制
The mechanism of action of 2-Amino-7-methyl-1,3-benzothiazol-6-yl thiocyanate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells . The compound may also interact with DNA or enzymes, disrupting vital cellular processes .
相似化合物的比较
Similar Compounds
2-Amino-6-methylbenzothiazole: Similar in structure but lacks the thiocyanate group.
2-Amino-1,3-benzothiazole: Another benzothiazole derivative with different substituents.
7-Methyl-1,3-benzothiazol-2-amine: Similar core structure but different functional groups.
Uniqueness
2-Amino-7-methyl-1,3-benzothiazol-6-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .
属性
CAS 编号 |
288841-34-9 |
|---|---|
分子式 |
C9H7N3S2 |
分子量 |
221.3 g/mol |
IUPAC 名称 |
(2-amino-7-methyl-1,3-benzothiazol-6-yl) thiocyanate |
InChI |
InChI=1S/C9H7N3S2/c1-5-7(13-4-10)3-2-6-8(5)14-9(11)12-6/h2-3H,1H3,(H2,11,12) |
InChI 键 |
ICKXPSFYMDYEPJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1SC(=N2)N)SC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


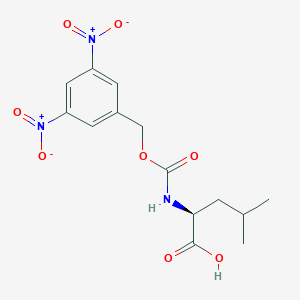

![9-(4-{2-[4-(Pyridin-2-YL)phenyl]ethyl}phenyl)-9H-carbazole](/img/structure/B12569213.png)
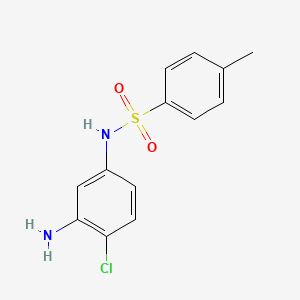
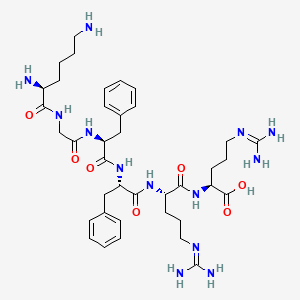
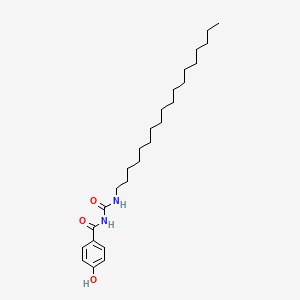
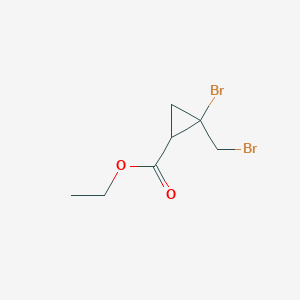
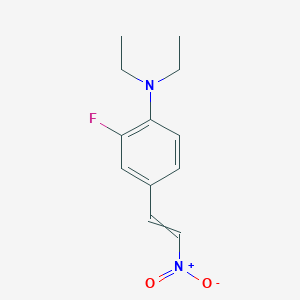
![6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12569246.png)
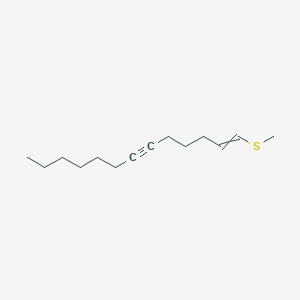
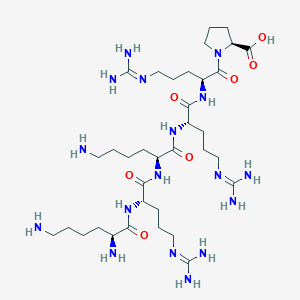
![6,8-Dichloro-9-(phenylsulfanyl)-1,4-dioxaspiro[4.4]non-8-en-7-one](/img/structure/B12569251.png)

![Acetamide, N-[3-[[2-(2,4-dibromo-5-methoxyphenyl)ethyl]methylamino]propyl]-](/img/structure/B12569253.png)
